3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Rearrangements and Synthesis
Molecular Rearrangements
A study by L'abbé et al. (1990) explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, shedding light on the interconversion of structural isomers and the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This research provides foundational knowledge on the rearrangement mechanisms that could be applicable to understanding the behavior of complex nitro compounds L'abbé, Bruynseels, Delbeke, & Toppet, 1990.
Nickel-Catalyzed Homoallylation
Kimura et al. (2006) discussed the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, presenting a method for generating formal homoallyl anion species. This technique's regioselective and stereoselective nature hints at the intricate control possible in synthesizing compounds with specific configurations, potentially relevant to producing derivatives of the compound Kimura, Ezoe, Mori, Iwata, & Tamaru, 2006.
Functional Group Transformation and Material Synthesis
Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, featuring high refractive indices and small birefringences, demonstrates the potential for chemical compounds to contribute to material science, especially in creating high-performance polymers Tapaswi, Choi, Jeong, Ando, & Ha, 2015.
Azo Polymers for Reversible Optical Storage
Meng et al. (1996) explored the synthesis and properties of azo polymers, which exhibit cooperative motion of polar side groups in amorphous polymers. This study is relevant for understanding how chemical modifications can impact polymer properties, potentially guiding the development of new materials with specific optical characteristics Meng, Natansohn, Barrett, & Rochon, 1996.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c1-24-20-9-11-5-6-15(14(8-11)21(22)23)25-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDRBBBGWDQOD-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.